Valiolamine

Content Navigation

Sourcing a high-purity chiral precursor for voglibose that avoids complex multi-step synthesis is critical. Valiolamine (CAS 83465-22-9) is the precise solution. - Direct single-step reductive amination to voglibose, bypassing protective group manipulations. - Exceptionally low IC50 of 0.049 µM against porcine intestinal sucrase, ensuring stringent alpha-glucosidase inhibition. - Superior to validamine/valienamine in binding affinity and synthetic utility. Procure with confidence.

CAS Number

Product Name

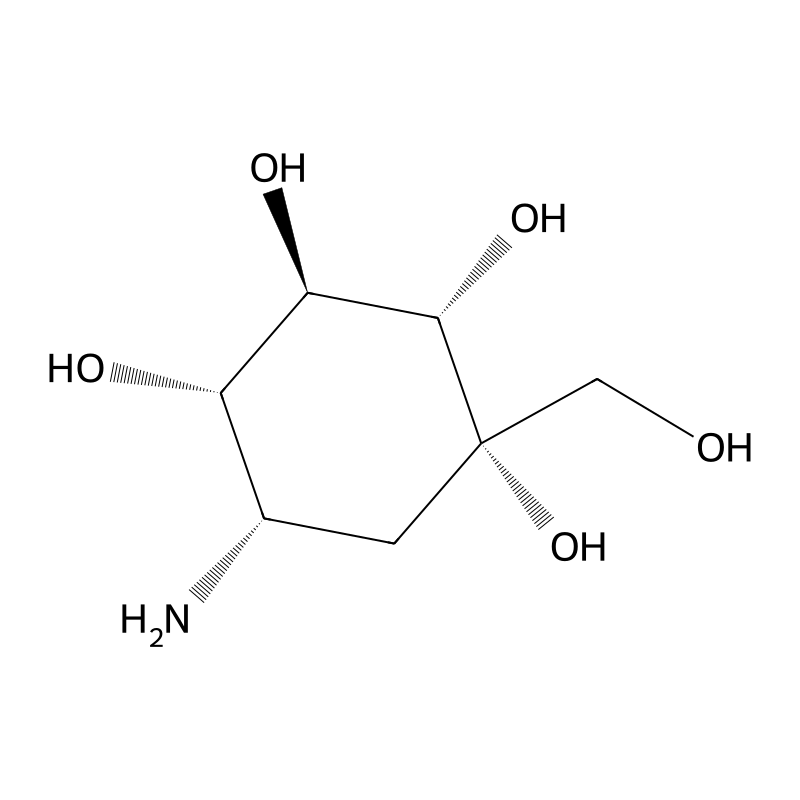

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Valiolamine is a highly potent, branched-chain aminocyclitol originally isolated from Streptomyces hygroscopicus. It functions as a competitive inhibitor of alpha-glucosidases, demonstrating exceptional binding affinity to intestinal sucrase, maltase, and isomaltase [1]. In industrial and pharmaceutical procurement, valiolamine is primarily sourced as the critical chiral building block for the synthesis of voglibose, a blockbuster antidiabetic agent, and as a high-purity reference standard for carbohydrate-processing enzyme assays[2]. Its inherent water solubility, basicity, and highly hydroxylated structure facilitate downstream N-alkylation processes, making it an indispensable scaffold for developing next-generation antiviral and antidiabetic therapeutics.

Research Fit

References

- [1] Kameda, Y., et al. (1984). Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus. The Journal of Antibiotics, 37(11), 1301-1307.

- [2] Horii, S., et al. (1986). Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents. Journal of Medicinal Chemistry, 29(6), 1038-1046.

Substituting valiolamine with closely related aminocyclitols, such as validamine or valienamine, severely compromises both downstream synthetic utility and direct inhibitory potency [1]. While these analogs share a similar structural core, valiolamine possesses a unique higher-hydroxylated branched structure that dramatically enhances its binding affinity to the active sites of digestive enzymes. In precursor applications, valienamine and validamine lack the specific stereochemical and hydroxyl configuration required for direct reductive amination into voglibose without extensive, low-yield protective group manipulations [2]. Consequently, utilizing crude microbial extracts or alternative aminocyclitols leads to inferior IC50 profiles and necessitates cost-prohibitive synthetic workarounds in pharmaceutical manufacturing.

Substitution Risk

Superior Alpha-Glucosidase Inhibition

In comparative kinetic studies against porcine intestinal sucrase, valiolamine demonstrates an exceptionally low half-maximal inhibitory concentration (IC50) compared to its structural analog valienamine. While valienamine exhibits an IC50 in the 10^-3 to 10^-5 M range, valiolamine achieves an IC50 of 0.049 µM (4.9 x 10^-8 M)[1]. This represents a multifold increase in binding affinity, driven by its highly hydroxylated branched-chain structure that optimally occupies the enzyme's active site.

| Evidence Dimension | IC50 against porcine intestinal sucrase |

| Target Compound Data | 0.049 µM (Valiolamine) |

| Comparator Or Baseline | 10 to 1000 µM range (Valienamine) |

| Quantified Difference | >200-fold higher inhibitory potency for valiolamine |

| Conditions | Porcine intestinal sucrase assay, in vitro |

This massive difference in potency dictates valiolamine's exclusive selection as the high-affinity scaffold for developing advanced alpha-glucosidase inhibitors.

Voglibose Synthesis Scaffold

Valiolamine is the direct, obligate precursor for the commercial synthesis of voglibose. Unlike standard linear iminosugars or unbranched aminocyclitols, valiolamine's specific (1S)-(1(OH),2,4,5/1,3)-5-amino-1-hydroxymethyl-1,2,3,4-cyclohexanetetrol configuration allows for a highly efficient, single-step reductive amination with dihydroxyacetone[1]. Attempting to synthesize voglibose from non-valiolamine precursors, such as glucose or phenol derivatives, requires multi-step asymmetric synthesis (typically 7 or more steps), chiral pool strategies, and extensive protecting group manipulations, drastically reducing overall yield [1].

| Evidence Dimension | Synthetic steps to Voglibose |

| Target Compound Data | 1-step reductive amination (from Valiolamine) |

| Comparator Or Baseline | 7+ steps (from glucose or phenol derivatives) |

| Quantified Difference | Elimination of 6+ synthetic steps and associated yield losses |

| Conditions | Industrial pharmaceutical synthesis of Voglibose |

Procuring high-purity valiolamine directly bypasses complex, low-yield asymmetric synthesis routes, ensuring cost-effective and scalable production of voglibose.

ER Alpha-Glucosidase Inhibition for Antivirals

Beyond intestinal enzymes, valiolamine serves as a critical baseline scaffold for designing inhibitors of endoplasmic reticulum (ER) alpha-glucosidases I and II, which are essential for viral glycoprotein folding. While unmodified valiolamine serves as the baseline, its structure is perfectly primed for N-alkylation. Specific N-substituted valiolamine derivatives achieve IC50 values as low as 0.49 µM to <1 nM, rivaling or outperforming standard iminosugar derivatives like UV-4 (IC50 = 1.8 µM) [1]. The valiolamine core provides the necessary extensive interactions within all four subsites of the ER alpha-GluII enzyme.

| Evidence Dimension | IC50 against ER alpha-Glucosidase II (N-alkylated derivatives) |

| Target Compound Data | <1 nM to 0.49 µM (N-substituted valiolamine derivatives) |

| Comparator Or Baseline | 1.8 µM (UV-4, DNJ-based iminosugar) |

| Quantified Difference | Up to 1000-fold improvement in potency via valiolamine scaffold optimization |

| Conditions | Mouse ER alpha-GluII inhibition assay |

For antiviral drug discovery programs, valiolamine provides a superior, highly modifiable starting material compared to standard deoxynojirimycin (DNJ) scaffolds.

Voglibose Manufacturing

Procuring high-purity valiolamine is the standard industrial practice for the commercial scale-up of voglibose. Its unique structural configuration allows for a direct, single-step reductive amination with dihydroxyacetone, bypassing the complex multi-step asymmetric syntheses required when starting from basic sugars or phenol derivatives [1].

Reference Standard for Carbohydrase Assays

Due to its exceptionally low IC50 (0.049 µM) against porcine intestinal sucrase, valiolamine is utilized as a high-affinity, competitive inhibitor benchmark in in vitro screening assays for novel alpha-glucosidase inhibitors, providing a far more stringent baseline than weaker analogs like valienamine [2].

Antiviral Drug Discovery

Valiolamine is employed as the foundational chemical scaffold for synthesizing N-alkylated libraries aimed at inhibiting host ER alpha-glucosidases I and II. Its ability to occupy all four enzyme subsites makes it a superior starting material compared to standard iminosugars for disrupting viral envelope glycoprotein folding [3].

Application Fit Matrix

References

- [1] Boyer, A., et al. (2025). Synthesis of (+)-Voglibose. Organic Letters.

- [2] Kameda, Y., et al. (1984). Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus. The Journal of Antibiotics, 37(11), 1301-1307.

- [3] Warfield, K. L., et al. (2021). N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity. Journal of Medicinal Chemistry, 64(24), 17754-17765.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types